molecular formula C11H17N3O4 B14227219 N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine CAS No. 827616-05-7

N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine

Cat. No.: B14227219
CAS No.: 827616-05-7
M. Wt: 255.27 g/mol
InChI Key: CCJCJEUTNCOOGS-QMMMGPOBSA-N
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Description

N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also contains an aminomethyl group and a valine moiety, which is an essential amino acid. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine typically involves the formation of the oxazole ring followed by the introduction of the aminomethyl group and the valine moiety. One common method for synthesizing oxazole rings is through the cyclization of α-haloketones with amides or nitriles. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of waste. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the valine moiety, an essential amino acid, may enhance its biological activity and potential therapeutic applications .

Properties

CAS No.

827616-05-7

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

(2S)-2-[[2-(aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C11H17N3O4/c1-5(2)8(11(16)17)14-10(15)9-6(3)18-7(4-12)13-9/h5,8H,4,12H2,1-3H3,(H,14,15)(H,16,17)/t8-/m0/s1

InChI Key

CCJCJEUTNCOOGS-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(N=C(O1)CN)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(N=C(O1)CN)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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